An In-depth Technical Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Methyl-3-aza-bicyclo[4.1.0]heptane: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3-azabicyclo[4.1.0]heptane framework represents a pivotal structural motif in contemporary medicinal chemistry, prized for its rigid, three-dimensional topology that allows for precise spatial orientation of pharmacophoric elements. This guide focuses on a key derivative, 6-Methyl-3-aza-bicyclo[4.1.0]heptane, providing an in-depth exploration of its fundamental properties, a robust and detailed synthetic protocol, and a thorough characterization workflow. Furthermore, we delve into the extensive applications of this scaffold, particularly its role in the development of novel therapeutics targeting the central nervous system, such as triple reuptake inhibitors for the treatment of depression. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutic agents.
Introduction: The Significance of the 3-azabicyclo[4.1.0]heptane Scaffold
In the landscape of drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is perpetual. Bicyclic systems, such as the 3-azabicyclo[4.1.0]heptane core, have emerged as "privileged scaffolds" due to their frequent appearance in biologically active compounds. The fusion of a piperidine ring with a cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The specific subject of this guide, 6-Methyl-3-aza-bicyclo[4.1.0]heptane, incorporates a methyl group on the cyclopropane ring. This seemingly minor addition can have profound effects on the molecule's physicochemical properties and its interactions with biological macromolecules. The methyl group can influence lipophilicity, metabolic stability, and the orientation of other substituents, making it a valuable tool for fine-tuning the pharmacological profile of drug candidates.
The most prominent application of the 3-azabicyclo[4.1.0]heptane scaffold has been in the development of triple reuptake inhibitors (TRIs). These agents simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering the potential for a broader spectrum of antidepressant activity and a more rapid onset of action compared to single or dual-acting agents[1][2]. The rigid bicyclic core of 6-Methyl-3-aza-bicyclo[4.1.0]heptane serves as an excellent platform for orienting the necessary pharmacophoric groups to interact with all three monoamine transporters[3][4].
Physicochemical and Structural Properties
| Property | Value (Hydrochloride Salt) | Reference |
| CAS Number | 910789-29-6 | N/A |
| Molecular Formula | C₇H₁₄ClN | N/A |
| Molecular Weight | 147.65 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown Solid | N/A |
| IUPAC Name | 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride | N/A |
Synthesis and Characterization
The synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane can be efficiently achieved through a multi-step sequence starting from commercially available materials. A logical and field-proven approach involves the cyclopropanation of a suitably protected tetrahydropyridine precursor. The following protocol outlines a detailed, step-by-step methodology.
Proposed Synthetic Pathway
The synthesis commences with the protection of the nitrogen atom of 4-methyl-1,2,3,6-tetrahydropyridine, followed by a Simmons-Smith cyclopropanation, and concluding with deprotection to yield the target compound.
Caption: Proposed synthetic route to 6-Methyl-3-aza-bicyclo[4.1.0]heptane.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
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To a solution of 4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent cyclopropanation reaction and its facile removal under acidic conditions.
Step 2: Synthesis of tert-butyl 6-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
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To a solution of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add diethylzinc (Et₂Zn, 1.5 eq) dropwise.
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Stir the mixture for 20 minutes at 0 °C.
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Add diiodomethane (CH₂I₂, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Causality: The Simmons-Smith reaction is a reliable and stereospecific method for the cyclopropanation of alkenes. The use of diethylzinc (Furukawa modification) often provides higher yields and better reproducibility compared to the classical zinc-copper couple[5][6][7].
Step 3: Synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane (Deprotection)
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Dissolve the purified N-Boc-6-methyl-3-azabicyclo[4.1.0]heptane (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (excess) or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
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Stir the solution at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
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Filter the solid and wash with cold diethyl ether to obtain the pure 6-Methyl-3-aza-bicyclo[4.1.0]heptane hydrochloride.
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The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.
Causality: Acidic conditions are standard for the cleavage of the Boc protecting group, yielding the desired amine salt, which is often a stable and easily handled solid.
Spectroscopic Characterization (Predicted)
The structural confirmation of 6-Methyl-3-aza-bicyclo[4.1.0]heptane would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the cyclopropyl protons in the upfield region (approx. 0.5-1.5 ppm), the methyl group as a doublet, and protons on the piperidine ring at various chemical shifts. The protons adjacent to the nitrogen would be deshielded. |
| ¹³C NMR | Characteristic upfield signals for the cyclopropyl carbons, a signal for the methyl carbon, and signals for the carbons of the piperidine ring. |
| IR | N-H stretching vibration for the secondary amine (free base) around 3300-3500 cm⁻¹, and C-H stretching and bending vibrations. |
| Mass Spec (ESI) | For the free base, a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
Applications in Medicinal Chemistry: A Scaffold for Triple Reuptake Inhibitors
The 3-azabicyclo[4.1.0]heptane scaffold has been extensively explored in the development of triple reuptake inhibitors (TRIs) for the treatment of major depressive disorder[1][3]. The rigid framework allows for the precise positioning of substituents to achieve balanced inhibitory activity at SERT, NET, and DAT.
Pharmacophore Model and Structure-Activity Relationships (SAR)
A general pharmacophore model for TRIs based on this scaffold includes:
-
A basic nitrogen atom (the '3-aza' position) that forms a salt bridge in the transporter binding pocket.
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An aromatic moiety, often substituted, that engages in hydrophobic and/or π-stacking interactions.
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An additional functional group that can act as a hydrogen bond acceptor or donor to fine-tune activity, particularly at the dopamine transporter.
Caption: Pharmacophore model for TRIs based on the 3-azabicyclo[4.1.0]heptane scaffold.
The introduction of a methyl group at the 6-position, as in 6-Methyl-3-aza-bicyclo[4.1.0]heptane, can influence the overall conformation of the molecule and the orientation of other substituents. This can lead to:
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Altered Binding Affinity: The methyl group may introduce favorable or unfavorable steric interactions within the binding pocket of the transporters.
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Modified Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
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Blocked Metabolic Sites: The methyl group could block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.
Research on related compounds has shown that even small structural modifications on the bicyclic core can significantly impact the SERT/NET/DAT inhibition ratio, allowing for the "titration" of the pharmacological profile to achieve a desired therapeutic effect.
Conclusion
6-Methyl-3-aza-bicyclo[4.1.0]heptane is a valuable building block in medicinal chemistry, embodying the principles of a privileged scaffold. Its rigid, three-dimensional structure provides a robust platform for the development of novel therapeutics, particularly in the realm of central nervous system disorders. The synthetic route presented herein offers a practical and scalable method for its preparation. The extensive research into the broader 3-azabicyclo[4.1.0]heptane class, especially as triple reuptake inhibitors, provides a strong rationale for the continued investigation of 6-methyl and other derivatives in the pursuit of innovative and more effective medicines. This guide serves as a foundational resource to facilitate and inspire such future research endeavors.
References
-
Micheli, F., Cavanni, P., Andreotti, D., Arban, R., Benedetti, R., Bertani, B., ... & Post, C. (2010). 6-(3, 4-Dichlorophenyl)-1-[(methyloxy) methyl]-3-azabicyclo [4.1. 0] heptane: a new potent and selective triple reuptake inhibitor. Journal of medicinal chemistry, 53(13), 4989-5001. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
-
Guiard, B., El Mansari, M., Merali, Z., & Blier, P. (2011). A new class of antidepressant drugs in the treatment of psychiatric disorders: the triple reuptake inhibitors. Psychiatric Disorders-Trends and Developments. [Link]
-
Tu, G., Fu, T., Yang, F., Yang, J., Zhang, Z., Yao, X., ... & Zhu, F. (2021). Understanding the polypharmacological profiles of triple reuptake inhibitors by molecular simulation. ACS chemical neuroscience, 12(15), 2824-2836. [Link]
-
Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. PubMed. [Link]
-
Wiley Online Library. (n.d.). Supporting Information. [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
Wiley-VCH. (n.d.). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane... [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. [Link]
-
ResearchGate. (n.d.). Simmons‐Smith reaction. [Link])
Sources
- 1. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
